N-(2,2,2-Trichloroethoxysulfonyl)urea

Catalog No.
S1923465
CAS No.
882739-31-3
M.F
C3H5Cl3N2O4S
M. Wt
271.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2,2,2-Trichloroethoxysulfonyl)urea

CAS Number

882739-31-3

Product Name

N-(2,2,2-Trichloroethoxysulfonyl)urea

IUPAC Name

2,2,2-trichloroethyl N-carbamoylsulfamate

Molecular Formula

C3H5Cl3N2O4S

Molecular Weight

271.5 g/mol

InChI

InChI=1S/C3H5Cl3N2O4S/c4-3(5,6)1-12-13(10,11)8-2(7)9/h1H2,(H3,7,8,9)

InChI Key

QYUJBOJJEGIBCJ-UHFFFAOYSA-N

SMILES

C(C(Cl)(Cl)Cl)OS(=O)(=O)NC(=O)N

Canonical SMILES

C(C(Cl)(Cl)Cl)OS(=O)(=O)NC(=O)N

TCES-urea is a chemical compound belonging to the class of sulfonylureas. It is not naturally occurring and is synthesized in a laboratory []. Research on TCES-urea is focused on its potential applications in proteomics, a field of science studying proteins [].


Molecular Structure Analysis

The structure of TCES-urea consists of a central urea group (NH2CONH2) linked to a sulfonyl group (SO2) on one side and a 2,2,2-trichloroethoxy group (CCl3CH2O) on the other side []. The presence of three chlorine atoms (Cl) and the sulfonyl group are notable features of its structure [].


Chemical Reactions Analysis

The specific reactions involving TCES-urea in proteomics research are not publicly available. However, synthesis of TCES-urea likely involves the reaction of a sulfonyl chloride with a 2,2,2-trichloroethanol precursor [].

Potential P2Y12 Receptor Antagonist

There is limited information publicly available regarding the specific research applications of N-(2,2,2-Trichloroethoxysulfonyl)urea. However, a scientific publication describes the development of a class of compounds including N-(2,2,2-Trichloroethoxysulfonyl)urea as potential antagonists for the P2Y12 receptor [].

The P2Y12 receptor is a G protein-coupled receptor found on platelets that plays a crucial role in blood clotting. Antagonists of this receptor have potential therapeutic applications in preventing thrombosis (blood clots) [].

The study compared N-(2,2,2-Trichloroethoxysulfonyl)urea to other sulfonylurea derivatives. The research showed that while N-(2,2,2-Trichloroethoxysulfonyl)urea demonstrated weaker binding affinity to the P2Y12 receptor compared to some other compounds, it exhibited improved aqueous solubility and metabolic stability [].

XLogP3

0.4

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2,2,2-Trichloroethyl carbamoylsulfamate

Dates

Modify: 2023-08-16

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